molecular formula C10H8ClNO2S B1590812 Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate CAS No. 83179-01-5

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate

Cat. No. B1590812
CAS RN: 83179-01-5
M. Wt: 241.69 g/mol
InChI Key: BMGRDHCUAJOXDZ-UHFFFAOYSA-N
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Description

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H8ClNO2S . It has a molecular weight of 242.71 . The IUPAC name for this compound is ethyl 7-chloro-1H-1lambda3-thieno [3,2-b]pyridine-6-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is 1S/C10H9ClNO2S/c1-2-14-10 (13)6-5-12-7-3-4-15-9 (7)8 (6)11/h3-5,15H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is utilized in the synthesis of various derivatives with potential antibacterial properties. For instance, its derivatives have been synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacterial strains. This application highlights its significance in the development of new antibacterial agents (Rao, V. Rao, & Prasad, 2019).

Organic Synthesis and Catalysis

The compound plays a role in organic synthesis, particularly in annulation reactions. It has been used in the synthesis of functionalized tetrahydropyridines, demonstrating its utility in constructing complex organic molecules (Zhu, Lan, & Kwon, 2003).

Development of Antihypertensive Agents

There is ongoing research into the development of derivatives of Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate for potential antihypertensive effects. This research focuses on synthesizing novel compounds with anticipated therapeutic applications in managing high blood pressure (Kumar & Mashelker, 2006).

Novel Polyheterocyclic Systems

Research has also explored the use of this compound in the synthesis of novel polyheterocyclic systems. These systems have potential applications in various fields of chemistry and materials science, showcasing the versatility of this compound in synthetic chemistry (Al‐Sehemi & Bakhite, 2005).

Synthesis of Heterocyclic Compounds

Additionally, this compound is instrumental in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug development. Its ability to form diverse heterocyclic structures makes it a valuable compound in pharmaceutical research (Elliott, O'hanlon, & Rogers, 1987).

properties

IUPAC Name

ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)6-5-12-7-3-4-15-9(7)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGRDHCUAJOXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CSC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574378
Record name Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate

CAS RN

83179-01-5
Record name Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DH Boschelli, B Wu, AC Barrios Sosa… - Journal of medicinal …, 2004 - ACS Publications
We disclose here a new class of kinase inhibitors, obtained by replacing the phenyl ring of a 3-quinolinecarbonitrile system with a thiophene ring. When suitably substituted, the …
Number of citations: 61 pubs.acs.org
GJ Keenan - 1983 - search.proquest.com
This thesis is a report on the work of Mr. GJ Keenan in the field of fused thiophene heterocycles. The main theme of the research was the preparation of novel thienopyridines and …
Number of citations: 3 search.proquest.com
BA Vega Alanis, L Wimmer, M Ernst… - Monatshefte für Chemie …, 2023 - Springer
The synthesis of novel pyrazolothienopyridinone derivatives as potential GABA A receptor modulators was performed and is herein described. A crucial step of the synthesis involving …
Number of citations: 0 link.springer.com
BAV Alanis, L Wimmer, M Ernst, M Schnürch… - 2023
Number of citations: 0

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